molecular formula C6H8ClN3 B1418818 6-Chloro-2-Ethylpyrimidin-4-Amine CAS No. 98134-36-2

6-Chloro-2-Ethylpyrimidin-4-Amine

Cat. No.: B1418818
CAS No.: 98134-36-2
M. Wt: 157.6 g/mol
InChI Key: UNSVPHMKJQIBCH-UHFFFAOYSA-N
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Description

6-Chloro-2-Ethylpyrimidin-4-Amine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a chlorine atom at position 6, an ethyl group at position 2, and an amino group at position 4. Pyrimidine derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-Ethylpyrimidin-4-Amine typically involves the chlorination of 2-ethylpyrimidine followed by amination. One common method is the reaction of 2-ethylpyrimidine with chlorine gas in the presence of a suitable catalyst to introduce the chlorine atom at position 6. The resulting 6-chloro-2-ethylpyrimidine is then treated with ammonia or an amine under basic conditions to introduce the amino group at position 4 .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-Ethylpyrimidin-4-Amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium hydroxide, sodium alkoxide, or thiols in the presence of a suitable solvent.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Condensation: Aldehydes or ketones in the presence of acid or base catalysts.

Major Products Formed

    Substitution: Formation of 6-hydroxy-2-ethylpyrimidin-4-amine, 6-alkoxy-2-ethylpyrimidin-4-amine, or 6-thio-2-ethylpyrimidin-4-amine.

    Oxidation: Formation of 2-carboxy-6-chloropyrimidin-4-amine.

    Reduction: Formation of 2-alkyl-6-chloropyrimidin-4-amine.

    Condensation: Formation of Schiff bases or imines.

Scientific Research Applications

6-Chloro-2-Ethylpyrimidin-4-Amine has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.

    Agrochemicals: It is a precursor for the synthesis of herbicides and pesticides.

    Materials Science: It is used in the development of organic semiconductors and other advanced materials

Mechanism of Action

The mechanism of action of 6-Chloro-2-Ethylpyrimidin-4-Amine involves its interaction with specific molecular targets such as enzymes or receptors. The chlorine and amino groups play a crucial role in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The ethyl group may influence the compound’s lipophilicity and membrane permeability, affecting its overall bioavailability and efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-Ethylpyrimidin-4-Amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of a chlorine atom, an ethyl group, and an amino group in the pyrimidine ring allows for versatile chemical modifications and a wide range of applications in various fields .

Properties

IUPAC Name

6-chloro-2-ethylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3/c1-2-6-9-4(7)3-5(8)10-6/h3H,2H2,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNSVPHMKJQIBCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CC(=N1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90671920
Record name 6-Chloro-2-ethylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98134-36-2
Record name 6-Chloro-2-ethyl-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98134-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-2-ethylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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